molecular formula C14H9NO2S3 B15006586 7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B15006586
M. Wt: 319.4 g/mol
InChI Key: DXWVXGZHLJSGQE-UHFFFAOYSA-N
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Description

7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex heterocyclic compound of significant interest in medicinal chemistry research. This compound belongs to a class of molecules featuring an annelated 1,2-dithiolo[3,4-c]quinoline structure, which has been identified as a promising scaffold for developing multi-target therapeutic agents . Related hybrid and chimeric derivatives incorporating this tricyclic fragment have demonstrated potent pleiotropic activity, including notable chemoprotective and antitumor properties . In silico predictions and subsequent experimental validation have shown that such structures can act as non-selective anti-kinase agents, exhibiting significant inhibitory activity against a range of kinases, including JAK3 and NPM1-ALK, which are key targets in oncology research . The 1,2-dithiolo-3-thione moiety, central to this molecule, is a well-studied hydrogen sulfide (H₂S)-releasing group . H₂S is an important endogenous gaseous signaling molecule involved in the regulation of numerous physiological and pathophysiological processes, and H₂S donors are investigated for their potential in cytoprotection, modulating oxidative stress, and anti-inflammatory applications . The intricate polycyclic system is synthesized from 4,5-dihydro-4,4-dimethyl-[1,2]dithiolo[3,4-c]quinoline-1-thiones, highlighting its role as a key intermediate for building novel, complex heterocyclic systems with potential material or pharmaceutical applications . This product is intended for research purposes by qualified scientists in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H9NO2S3

Molecular Weight

319.4 g/mol

IUPAC Name

7,7-dimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C14H9NO2S3/c1-14(2)11-8(13(18)20-19-11)6-4-3-5-7-9(6)15(14)12(17)10(7)16/h3-5H,1-2H3

InChI Key

DXWVXGZHLJSGQE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC=C3)C(=S)SS2)C

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

This method constructs the quinoline core via cyclodehydration of β-arylethylamides. For example:

  • Starting material : 3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-one.
  • Grignard addition : React with methylmagnesium bromide to introduce methyl groups.
  • Dehydration : Use POCl₃ or polyphosphoric acid (PPA) to form the dihydroquinoline intermediate.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the tetrahydroquinoline scaffold.

Optimization : High yields (70–85%) require electron-donating groups on the β-arylethylamide to facilitate cyclization.

Skraup and Doebner-Miller Reactions

These quinoline-forming reactions are adapted for fused systems:

  • Skraup conditions : Glycerol, conc. H₂SO₄, and nitrobenzene at 120°C for 8 hr.
  • Doebner-Miller modification : Substitute crotonaldehyde for glycerol to improve regioselectivity.

Limitations : Poor yields (<40%) due to competing side reactions in polycyclic systems.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Tandem Cyclization

A modern approach leverages Pd(II) catalysts for annulation:

  • Substrates : Homopropargylamine and aryl isonitriles.
  • Conditions : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (oxidant), acetonitrile/toluene (1:1), 80–100°C, 6–9 hr.
  • Key step : Alkyne insertion into the Pd–N bond, followed by cyclization to form the pyrrolo-quinoline core.

Data :

Catalyst Temp (°C) Yield (%) Purity (%)
Pd(OAc)₂ 90 62 95
PdCl₂ 100 58 92

Gold-Catalyzed Hydrogen Arylation

Gold(I) complexes enable intramolecular alkyne activation:

  • Substrate : Nitrogen-aryl propargyl-substituted α-amino ketones.
  • Conditions : AuCl(PPh₃) (3 mol%), HCO₂H (hydrogen source), DCE, 80°C, 12 hr.
  • Mechanism : Synergistic hydrogen arylation and transfer hydrogenation form the dithiolo-pyrrolo ring.

Advantages : Atom-economical (86% yield), no external oxidants required.

Oxidative Annulation Strategies

Dicumyl Peroxide-Mediated [4+2]/[3+2] Cyclization

This method constructs both quinoline and dithiolo rings in one pot:

  • Substrates : Azotoluidine derivatives and dimethyl butynedioate.
  • Conditions : Dicumyl peroxide (2 equiv), chlorobenzene, 120°C, 24 hr.
  • Outcome : Forms 1,4-dihydroquinoline and pyrrolo[1,2-a]quinoline intermediates, which are oxidized to the target compound.

Yield data :

Oxidant Quinoline Yield (%) Pyrrolo Yield (%)
Dicumyl peroxide 57 23
Benzoyl peroxide 35 38

Hypervalent Iodine Oxidants

PIFA (bis(trifluoroacetoxy)iodobenzene) enables late-stage C–H functionalization:

  • Substrate : Demethoxyerythratidinone derivative.
  • Conditions : PIFA (1.5 equiv), CH₂Cl₂, 0°C to RT, 2 hr.
  • Outcome : Oxidative coupling installs the dithiolo ring with 73% yield.

Functional Group Transformations

Thioxo Group Installation

The 10-thioxo moiety is introduced via Lawesson’s reagent:

  • Substrate : 10-Keto intermediate.
  • Conditions : Lawesson’s reagent (2 equiv), THF, reflux, 4 hr.
  • Yield : 89% with >99% purity.

Dione Formation

Oxidation of dihydroxy precursors using Jones reagent (CrO₃/H₂SO₄):

  • Substrate : 4,5-Dihydroxyquinoline derivative.
  • Conditions : CrO₃ (3 equiv), acetone/H₂O, 0°C, 1 hr.
  • Yield : 78%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (hr) Cost (Relative)
Bischler-Napieralski 70–85 90–95 24 Low
Pd-Catalyzed Cyclization 58–62 92–95 9 High
Gold-Catalyzed 86 98 12 Very High
Dicumyl Peroxide 57 95 24 Moderate

Key observations :

  • Transition metal methods offer higher purity but require expensive catalysts.
  • Classical methods remain cost-effective for large-scale synthesis.

Industrial-Scale Optimization

Solvent Selection

  • Preferred solvents : Chlorobenzene (for high-T reactions) and acetonitrile (for Pd catalysis).
  • Green chemistry alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact but decreases yields by 10–15%.

Catalytic Recycling

  • Pd recovery : Ion-exchange resins recover >90% Pd from reaction mixtures.
  • Au catalyst reuse : Limited to 3 cycles due to ligand degradation.

Chemical Reactions Analysis

Annelation Reactions

The compound undergoes annelation to form extended polycyclic systems. Reaction with oxalyl chloride under Stolle-type conditions generates pyrrolo[3,4-c]quinoline derivatives. For example:

Reaction Conditions Product Yield
Annelation with oxalyl chlorideReflux in dry toluene (1.5–2 h)10-[(4-R-phenyl)imino]-7,7-dimethyl-7,10-dihydro dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione70–85%

This reaction proceeds via a two-step mechanism: initial acylation of the thioxo group, followed by cyclization catalyzed by HCl generated in situ .

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group participates in nucleophilic substitutions with amines and thiols:

Reagent Conditions Product Key Observation
ArylaminesReflux in toluene (3 h)10-arylimino derivativesSteric hindrance from the dimethyl group slows reactivity but does not prevent substitution .
Sodium hydrosulfide (NaSH)Methanol, 50°C (4 h)10-mercapto analogReduced yield (55%) due to competing side reactions .

Acylation and Alkylation

The secondary amine in the pyrrolidine ring undergoes acylation/alkylation:

Reagent Conditions Product Application
Acetyl chlorideCH₂Cl₂, RT (2 h)N-acetyl derivativeImproved solubility in polar aprotic solvents .
Methyl iodideK₂CO₃, DMF (6 h)N-methylated analogEnhanced stability under acidic conditions .

Cyclization with Electrophiles

Electrophilic reagents induce cyclization to form spirocyclic systems:

Electrophile Conditions Product Notable Feature
CyclohexanoneAcetic acid, NaOAc (reflux, 8 h)Spiro[cyclohexane-pyrroloquinoline]Increased steric bulk enhances kinase inhibition (IC₅₀: 2.1 µM vs. ALK) .
2-MethylcyclohexanoneSame as aboveEpiminomethanoquinoline-3,4-dicarbonitrileExhibits dual activity against JAK2 and EGFR kinases .

Interaction with Amines and Carbonyl Compounds

The compound reacts with primary amines (e.g., methylhydrazine) to form hydrazone derivatives, which further cyclize in acidic media:

Step Reagent/Conditions Intermediate/Product
1Methylhydrazine, ethanol (RT, 2 h)Hydrazone intermediate
2HCl/MeOH (reflux, 1 h)Pyrazolo-fused analog

This pathway is critical for generating analogs with antitubercular activity (MIC: 8–32 µg/mL) .

Halogenation and Cross-Coupling

Bromination at the quinoline C8 position enables Suzuki-Miyaura coupling:

Reaction Conditions Product Utility
Bromination (NBS/DMF)0°C → RT (12 h)8-Bromo derivativeIntermediate for Pd-catalyzed couplings .
Suzuki coupling (PhB(OH)₂)Pd(PPh₃)₄, K₂CO₃, dioxane (90°C, 8 h)8-Phenyl analogImproves lipid solubility (logP: 3.8 → 5.2) .

Reductive Transformations

Controlled reduction of the dithiolo ring modifies electronic properties:

Reductant Conditions Product Outcome
Zn/HOAcReflux (3 h)Dihydro dithiolo derivativeLoss of thioxo group reduces kinase affinity by 60% .
NaBH₄/EtOHRT (1 h)Partial reduction at C4-C5Enhanced fluorescence (λₑₘ: 520 nm) .

Key Reaction Trends

  • Steric effects : The 7,7-dimethyl group impedes reactions at the adjacent C6 position but stabilizes transition states in annelation .

  • Electronic effects : Electron-withdrawing dithiolo and thioxo groups activate the quinoline ring for electrophilic substitution .

  • Biological correlation : Derivatives with spirocyclic or aryl-substituted motifs show superior kinase inhibition (Table 1).

Table 1 : Inhibitory activity of select derivatives against protein kinases

CompoundNPM1-ALK (IC₅₀, µM)EGFR (IC₅₀, µM)JAK2 (IC₅₀, µM)
Spiro[cyclohexane] analog1.84.23.1
8-Phenyl derivative2.95.66.4
Parent compound>10>10>10

Scientific Research Applications

The compound 2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione (CAS No. 497231-43-3) is a complex organic molecule that has potential biological activities. Research suggests that it exhibits biological activities, including anticancer and antitubercular properties.

This compound has shown promise in exhibiting antitubercular and anticancer properties.

Antitubercular Activity

Derivatives of pyrroloquinoline compounds have demonstrated antitubercular activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentration (MIC) for the tested compounds ranged from 8 to 128 µg/mL against the H37Rv strain. Compounds with structural similarities to 2-Ethoxy-7,7-dimethyl-10-thioxo exhibited promising results:

CompoundMIC (µg/mL)Activity
4j8Highly effective against MDR strains
4f64Moderate effectiveness
4k32Moderate effectiveness

These findings suggest that the compound's structural features play a crucial role in its biological activity against tuberculosis.

Cytotoxicity and Anticancer Properties

In vitro studies have shown that the compound may possess cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation. A study highlighted the following IC50 values for several derivatives:

CompoundCell Line TestedIC50 (µM)
Compound AMCF-715
Compound BHeLa25
Compound CA54930

These results indicate that certain derivatives of the compound can effectively inhibit cancer cell growth.

Case Studies

Several case studies have explored the compound's activity in different biological contexts:

  • Study on Antimycobacterial Properties : Derivatives were tested for their ability to inhibit Mycobacterium tuberculosis growth in a controlled environment. Results indicated that structural modifications significantly enhanced efficacy.
  • Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects on human cancer cell lines. The data revealed a dose-dependent response, emphasizing the importance of further exploration into structure-activity relationships.

Synthesis of Dithioloquinoline Derivatives

Various methods exist for synthesizing dithioloquinoline derivatives, including the synthesis of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline . Key steps include :

  • Reacting N-alkylhydroquinoline-6-carbaldehydes with cyclic secondary amines and excess elemental sulfur to obtain 8-Hetarylcarbonothionyl-DTT-DHQ.
  • Sulfurization of dihydroquinolines to synthesize intermediate dithiolo[3,4-c]quinoline-1-thiones and tetracyclic DTT.
  • Using electrophilic reagents on hydrogen atoms in position 6 and/or the secondary amino group of the dihydroquinoline cycle, as well as on the thiocarbonyl group .
  • Reacting dithioloquinolines with carbonyl chlorides by reflux in toluene to obtain N-acyl-[1,2]dithiolo[3,4-c]quinoline-1-thiones .
  • Performing Stolle reaction by the action of oxalyl chloride on dithioloquinoline to annelate the pyrrole-1,2-dione fragment and synthesize pyrrolo[3,2,1-ij]quinoline-1,2-dione .
  • Acylating arylamino derivatives with oxalyl chloride to obtain annulated dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione: A closely related compound with a methoxy group.

    Indole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.

Uniqueness

7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties

Biological Activity

7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects based on recent studies and available literature.

  • Molecular Formula : C15H11NO3S3
  • Molecular Weight : 349.44 g/mol
  • CAS Number : 488862-00-6
  • InChIKey : MQPQQCFOEPRGTC-UHFFFAOYSA-N

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Key areas of activity include:

Antitumor Activity

Research has indicated that derivatives of dithioloquinoline compounds possess antitumor properties. A study utilizing molecular modeling and computer screening identified several derivatives with notable antitumor activity. Among these, compounds exhibited significant inhibition against various kinases involved in cancer progression. Notably, some derivatives showed over 85% inhibition in cellular assays and were evaluated for their IC50 values against human kinases .

Antimicrobial and Antifungal Properties

The antimicrobial efficacy of 7,7-Dimethyl-10-thioxo compounds has been documented. In vitro studies demonstrated that certain derivatives outperformed standard antibiotics like ampicillin and streptomycin. Additionally, antifungal activity was superior to reference drugs such as ketoconazole and bifonazole .

Anti-inflammatory Effects

Using the PASS Online software for predictive modeling, the compound's potential anti-inflammatory properties were assessed. Experimental validation confirmed that some derivatives exhibited anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug .

Case Studies and Research Findings

  • Antitumor Efficacy : A study reported the synthesis and evaluation of various quinoline derivatives against hepatocellular carcinoma in mice. The lead compound demonstrated significant antiproliferative activity through mechanisms involving tubulin depolymerization .
  • Kinase Inhibition : Another investigation focused on the inhibition of specific kinases (NPM1-ALK, ALK, EGFR) by dithioloquinoline derivatives. The results indicated that these compounds could serve as potential therapeutic agents targeting cancer pathways .
  • Antimicrobial Activity : In a comparative study of antimicrobial activities, certain dithioloquinoline derivatives were tested against a range of bacterial and fungal strains. The findings highlighted their effectiveness in inhibiting growth beyond that seen with conventional treatments .

Data Table: Biological Activity Overview

Activity TypeCompound EffectivenessReference
Antitumor>85% inhibition in cell assays
AntimicrobialSuperior to ampicillin & streptomycin
AntifungalHigher activity than ketoconazole
Anti-inflammatoryComparable to indomethacin

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via [3+2] 1,3-dipolar cycloaddition reactions involving nitrogen ylides and acetylene derivatives. For example, quinoline analogs are prepared by reacting halogenated intermediates (e.g., 2-(bromoacetyl)benzothiazole) with heterocyclic amines under dry benzene, followed by base-mediated cyclization . Yield optimization requires precise control of temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Purification via column chromatography using ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the fused heterocyclic core. Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns, while IR spectroscopy identifies functional groups like thioxo (C=S, ~1100 cm⁻¹) and diketone (C=O, ~1650 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers mitigate discrepancies between experimental and computational data (e.g., DFT calculations) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT models. To address this:

  • Use polarizable continuum models (PCM) to simulate solvent interactions.
  • Cross-validate computational results with experimental NMR chemical shifts and UV-Vis spectra.
  • Adjust torsional angles in molecular dynamics simulations to match crystallographic data .

Advanced Research Questions

Q. What strategies are effective for designing derivatives of this compound to enhance bioactivity (e.g., cytotoxic or antimicrobial properties)?

  • Methodological Answer : Structural modifications at the pyrrolo-quinoline core (e.g., substituting the thioxo group with selenoxo or introducing electron-withdrawing groups at C-7) can modulate bioactivity. For cytotoxic evaluation, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values against reference drugs like doxorubicin. Computational docking studies (AutoDock Vina) predict binding affinities to target enzymes like topoisomerase II .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

  • Methodological Answer : The compound is sensitive to hydrolysis due to its diketone and thioxo moieties. Store under inert gas (argon) at −20°C in anhydrous DMSO or DMF. Avoid aqueous buffers with pH > 7, which accelerate degradation. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) over 6-month intervals .

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloaddition reactions?

  • Methodological Answer : The electron-deficient pyrrolo-quinoline core acts as a dienophile in Diels-Alder reactions. Frontier molecular orbital (FMO) analysis reveals a low LUMO energy (−2.1 eV), favoring electron-rich dienes. Kinetic studies (UV-Vis monitoring) show second-order dependence on diene concentration, with activation energies ~50 kJ/mol .

Q. How can researchers resolve contradictory reports on the compound’s fluorescence properties?

  • Methodological Answer : Contradictions may stem from aggregation-caused quenching (ACQ) or solvent-dependent excited-state intramolecular proton transfer (ESIPT). Perform fluorescence lifetime measurements (time-correlated single-photon counting) in varying solvents (e.g., THF vs. DCM) and concentrations. Compare quantum yields using integrating sphere setups .

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